Methyl 6-methoxy-1H-indole-4-carboxylate
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Overview
Description
Methyl 6-methoxy-1H-indole-4-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
The synthesis of Methyl 6-methoxy-1H-indole-4-carboxylate typically involves several steps. One common method includes the reaction of indole derivatives with methoxy and carboxylate groups under specific conditions. For instance, heating an intermediate in a solution of ethanolic hydrochloric acid can yield a mixture of ethyl 6-methoxy-3-methylindole-2-carboxylate and its isomers . Industrial production methods often involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Methyl 6-methoxy-1H-indole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Common reagents used in these reactions include hydrochloric acid, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 6-methoxy-1H-indole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a reactant in the synthesis of various indole derivatives.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. For example, it can inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Methyl 6-methoxy-1H-indole-4-carboxylate can be compared with other indole derivatives, such as:
- Methyl indole-6-carboxylate
- Ethyl 6-methoxy-3-methylindole-2-carboxylate
- 4-methoxy isomer of ethyl 6-methoxy-3-methylindole-2-carboxylate
These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific methoxy and carboxylate substitutions, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 6-methoxy-1H-indole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-14-7-5-9(11(13)15-2)8-3-4-12-10(8)6-7/h3-6,12H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUYIAWIRXVZGD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C=CNC2=C1)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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